

Primary structure and sequence of Rat CGRP-(8-37)

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An In-depth Technical Guide to **Rat CGRP-(8-37)** for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a variety of physiological processes, including vasodilation and pain transmission, particularly in the context of migraine pathophysiology.[1][2] Rat CGRP-(8-37) is a truncated form of the full-length CGRP peptide and functions as a highly selective and competitive antagonist of the CGRP receptor.[3][4][5] By lacking the first seven N-terminal amino acids, it binds to the receptor without activating it, thereby blocking the downstream signaling cascades initiated by endogenous CGRP.[4][6][7] This property makes it an invaluable tool in neuroscience research and a foundational molecule in the development of therapeutics targeting the CGRP pathway. This document provides a comprehensive overview of the primary structure, sequence, quantitative biophysical data, experimental protocols, and associated signaling pathways of rat CGRP-(8-37).

Primary Structure and Sequence

Rat CGRP-(8-37) is a 30-amino acid peptide fragment derived from the full-length rat CGRP. The truncation of the N-terminal seven residues is critical for its antagonist activity, as this region is essential for receptor activation.[7] The C-terminus of the peptide is typically amidated, a common post-translational modification that can enhance stability and activity.[8][9]



Table 1: Primary Structure Details of Rat CGRP-(8-37)

Attribute Description		
Full Sequence	Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg- Ser-Gly-Gly-Val-Val-Lys-Asp-Asn-Phe-Val-Pro- Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe	
One-Letter Code	VTHRLAGLLSRSGGVVKDNFVPTNVGSEAF	
Modification	C-terminal Amide[8][9]	
Origin	Truncated fragment of rat Calcitonin Gene- Related Peptide (residues 8-37)[3]	

Quantitative Data

The biophysical and pharmacological properties of **rat CGRP-(8-37)** have been characterized through various in vitro and in vivo studies. These data are crucial for designing experiments and interpreting results.

Table 2: Biophysical and Pharmacological Properties of Rat CGRP-(8-37)



Parameter	Value	Cell/System	Reference
Molecular Weight	3127.5 g/mol	-	[3][8]
Purity (Typical)	≥95% (HPLC)	-	[8]
Binding Affinity (Kd)	0.5 nM	Membrane Binding Assay	[5]
Binding Affinity (Kd)	1.3 nM	SK-N-MC cells	[2]
Binding Affinity (Ki)	100 nM	COS-7 cells (nanoBRET assay)	[10][11]
**Functional Antagonism (pA2) **	7.63 ± 0.44	Rat spinal cord cell culture (cAMP assay)	[12]
Functional Antagonism (Kd)	5 nM	Adenylyl cyclase stimulation assay	[5]
Solubility	Soluble to 1 mg/ml in water	-	[8]

CGRP Receptor Signaling Pathway

CGRP exerts its effects by binding to a G-protein coupled receptor (GPCR), which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[1][2] The primary signaling cascade initiated by CGRP binding involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[2][13] Rat CGRP-(8-37) competitively antagonizes this pathway by occupying the receptor binding site without inducing the conformational change necessary for G-protein activation.





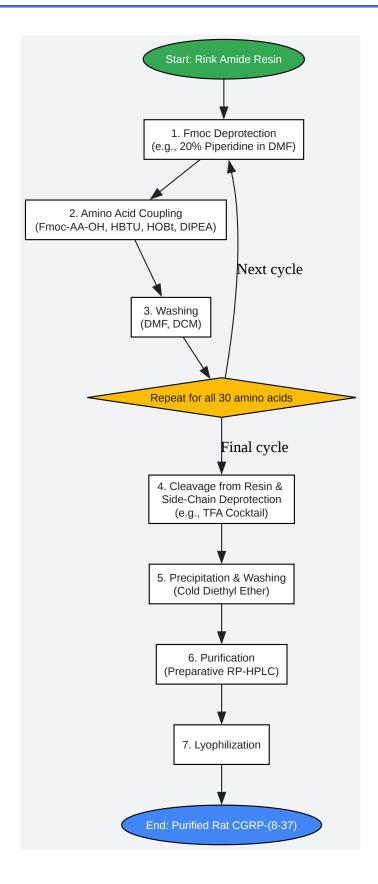
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Caption: CGRP receptor signaling and the antagonistic action of Rat CGRP-(8-37).

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Rat CGRP-(8-37)

This protocol outlines the general steps for synthesizing C-terminally amidated **rat CGRP-(8-37)** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.





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Caption: Workflow for the solid-phase synthesis of Rat CGRP-(8-37).



Methodology:

- Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).
- Amino Acid Coupling: Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA, and add it to the resin.
- Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus).[6][14]
- Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the
 peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and
 confirm its identity and purity via mass spectrometry.[14]

In Vitro Functional Assay: cAMP Accumulation

This assay determines the antagonist potency of CGRP-(8-37) by measuring its ability to inhibit CGRP-induced cAMP production in cultured cells.

Methodology:

- Cell Culture: Plate cells expressing the CGRP receptor (e.g., human neuroblastoma SK-N-MC cells or transfected COS-7 cells) in multi-well plates and grow to confluence.[5][6]
- Pre-incubation: Wash the cells with a suitable buffer (e.g., cAMP buffer containing a phosphodiesterase inhibitor like IBMX) and pre-incubate them with varying concentrations of



rat CGRP-(8-37) for a defined period (e.g., 10-30 minutes) at 37°C.[14]

- Agonist Stimulation: Add a fixed concentration (e.g., EC₈₀) or a range of concentrations of the agonist (rat CGRP) to the wells and incubate for another defined period (e.g., 10-20 minutes) to stimulate cAMP production.[12][14]
- Lysis and Detection: Terminate the reaction by lysing the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or HTRF assay.
- Data Analysis: Plot the CGRP concentration-response curves in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value from these curves to quantify the antagonist's potency.[6][12]

In Vivo Model: Neuropathic Pain in Rats

This protocol assesses the anti-nociceptive effects of CGRP-(8-37) in a rat model of chronic central pain.

Methodology:

- Surgical Model: Induce chronic pain in adult male Sprague Dawley rats via a spinal hemisection at the T13 spinal segment. Allow the animals to recover for several weeks until they exhibit clear signs of mechanical and thermal allodynia.[9]
- Catheter Implantation: Implant an intrathecal catheter with its tip at the T13 level for direct drug delivery to the spinal cord.[9]
- Drug Administration: Dissolve rat CGRP-(8-37) in artificial cerebrospinal fluid. Administer the antagonist intrathecally in various doses (e.g., 1, 5, 10, 50 nM) in a small volume (e.g., 10 μL).[9][15]
- Behavioral Testing: At set time points after administration, assess the animals' response to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a radiant heat source) on their hindpaws.[9]
- Data Analysis: Measure the paw withdrawal threshold (for mechanical allodynia) or latency (for thermal allodynia). A significant increase in threshold or latency compared to vehicle-



treated controls indicates an anti-nociceptive effect.[15]

Conclusion

Rat CGRP-(8-37) is a cornerstone pharmacological tool for investigating the CGRP system. Its well-defined primary structure, established antagonist properties, and utility in a range of experimental paradigms make it indispensable for research in pain, migraine, and cardiovascular physiology. The detailed protocols and data presented in this guide offer a robust foundation for scientists and drug development professionals aiming to explore the therapeutic potential of CGRP receptor modulation.

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References

- 1. scienceofmigraine.com [scienceofmigraine.com]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CGRP Receptor Antagonists in the Treatment of Migraine PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 7. Structure—activity relationships for α-calcitonin gene-related peptide PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGRP 8-37 (rat) | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant PMC [pmc.ncbi.nlm.nih.gov]



- 12. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. glpbio.com [glpbio.com]
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